N-(m-PEG4)-N'-(PEG2-acid)-Cy5
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Overview
Description
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emmission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.
Scientific Research Applications
Gene Delivery Vectors
Block copolymers with cationic polymers and poly(ethylene glycol) (PEG), such as N-(m-PEG4)-N'-(PEG2-acid)-Cy5, are utilized in gene delivery. For example, poly(DMAEMA-NVP)-b-PEG conjugated with galactose targets the asialoglycoprotein receptor of hepatocytes, enhancing gene transfection efficiency in human hepatocarcinoma cells (Lim, Yeom, & Park, 2000).
HIV Inhibition
PEGylation of proteins like Cyanovirin-N, an inhibitor of HIV and other viruses, can improve pharmaceutical properties like stability and reduce immunogenicity. This modification is achieved through covalent bonding (Zappe, Snell, & Bossard, 2008).
Protein PEGylation Chemistry
PEGylation of peptides and proteins is a crucial process for various pharmaceutical and biotechnological applications. It involves covalent attachment of PEG to shield antigenic and immunogenic epitopes, prevent proteolytic degradation, and alter biodistribution (Roberts, Bentley, & Harris, 2002).
Protein–Polymer Conjugates Synthesis
Synthesizing well-defined protein–polymer conjugates, particularly with PEG, improves protein solubility, stability, and half-lives, and reduces immunogenicity. This is critical for biomedical applications, and methods like site-specific polymer conjugation are being developed (Zhao et al., 2015).
Targeted Drug Delivery
Amino acid-based star polymers conjugated with PEG and folic acid are used for targeted drug delivery to cancer cells. These polymers show potential in chemotherapy applications due to their ability to internalize into cells and their non-toxic nature (Sulistio et al., 2011).
Surface PEGylation
Surface immobilization of PEG, such as on titanium surfaces, is achieved through native chemical ligation. This is crucial in preventing nonspecific protein adsorption on medical device surfaces (Byun et al., 2011).
Poly(amino acids) and Block Copolymers for Biomedical Devices
Block copolymers of PEG and l-cysteine-containing poly(amino acids) are synthesized for covalent attachment to gold surfaces, improving the biocompatibility of implantable biomedical devices (Obeid et al., 2014).
Nanoparticle Coatings
PEG surface coatings on nanoparticles, like gold nanoparticles, are used to reduce protein adsorption and cell uptake, crucial for biological applications (Larson, Joshi, & Sokolov, 2012).
PEGylation of Therapeutic Agents
N-terminal site-specific PEGylation of agents like Thymosin alpha 1 enhances their circulation half-life, improving clinical efficacy (Peng et al., 2019).
Functionalization of Magnetic Nanoparticles
Functionalization of magnetic nanoparticles with PEG for biomedical applications, such as drug delivery and release, is achieved via click-chemistry (Tudisco et al., 2013).
Properties
Molecular Formula |
C41H57ClN2O8 |
---|---|
Molecular Weight |
741.36 |
IUPAC Name |
3-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride |
InChI |
InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H |
InChI Key |
NAIZLFADVBMGHZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(m-PEG4)-N'-(PEG2-acid)-Cy5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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